molecular formula C7H10O3 B3147861 2-(3,6-dihydro-2H-pyran-4-yl)acetic acid CAS No. 632328-42-8

2-(3,6-dihydro-2H-pyran-4-yl)acetic acid

Cat. No.: B3147861
CAS No.: 632328-42-8
M. Wt: 142.15 g/mol
InChI Key: HATZVAJENPPLIW-UHFFFAOYSA-N
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Description

2-(3,6-Dihydro-2H-pyran-4-yl)acetic acid is an organic compound with a unique structure that includes a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,6-dihydro-2H-pyran-4-yl)acetic acid typically involves the reaction of 3,6-dihydro-2H-pyran with acetic acid under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3,6-Dihydro-2H-pyran-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can modify the pyran ring, leading to different structural analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-(3,6-Dihydro-2H-pyran-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,6-dihydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3,6-Dihydro-2H-pyran-4-ylboronic acid
  • 3,4-Dihydro-2H-pyran

Comparison: Compared to similar compounds, 2-(3,6-dihydro-2H-pyran-4-yl)acetic acid is unique due to its acetic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other pyran derivatives may not be as effective.

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyran-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-6-1-3-10-4-2-6/h1H,2-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATZVAJENPPLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,6-dihydro-2H-pyran-4-yl)acetic acid
Reactant of Route 2
2-(3,6-dihydro-2H-pyran-4-yl)acetic acid
Reactant of Route 3
2-(3,6-dihydro-2H-pyran-4-yl)acetic acid
Reactant of Route 4
2-(3,6-dihydro-2H-pyran-4-yl)acetic acid
Reactant of Route 5
2-(3,6-dihydro-2H-pyran-4-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3,6-dihydro-2H-pyran-4-yl)acetic acid

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